molecular formula C26H34O11 B200971 (+)-Isolariciresinol monoglucoside CAS No. 63358-12-3

(+)-Isolariciresinol monoglucoside

Cat. No. B200971
CAS RN: 63358-12-3
M. Wt: 522.5 g/mol
InChI Key: VRDFUQQTQIRXIH-NTECBOFFSA-N
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Description

“(+)-Isolariciresinol monoglucoside” is a type of glucoside, which is chemically derived from glucose . Glucosides are common in plants but rare in animals . It is related to secoisolariciresinol diglucoside (SDG), a flax lignan known for its health-promoting activities .


Synthesis Analysis

The synthesis of “(+)-Isolariciresinol monoglucoside” involves the glucosylation of secoisolariciresinol (SECO) into its monoglucoside (SMG) and diglucoside (SDG) forms . The key player in this process is UGT74S1, a gene that was found to sequentially glucosylate SECO into SMG and SDG in vitro .


Molecular Structure Analysis

While specific molecular structure analysis of “(+)-Isolariciresinol monoglucoside” is not available, it is known that glucosides are characterized as α-hydroxynitriles (cyanohydrins) that are stabilized by glucosylation .


Chemical Reactions Analysis

The glucosylation activity towards SECO by UGT74S1 is seven times higher than that of its closely related genes, UGT74S4 and UGT74S3 . These genes, unlike UGT74S1, failed to glucosylate SMG into SDG, suggesting neofunctionalization following their divergence from UGT74S1 .

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

(+)-Isolariciresinol monoglucoside has demonstrated significant antioxidant and anti-inflammatory activities. In a study examining the bioaccessibility and pharmacological activities of Radix Isatidis extract, which contains (+)-Isolariciresinol, it was found that the compound contributed to the antioxidant and anti-inflammatory properties observed in the extract. This research suggests a potential for (+)-Isolariciresinol monoglucoside in treatments involving oxidative stress and inflammation (Xiao, Huang, Chen, & Li, 2014).

Role in Traditional Medicine

The compound has been identified in various traditional medicine preparations. For instance, it was isolated from the root of Isatis indigotica, a plant used in traditional Chinese medicine. The presence of (+)-Isolariciresinol monoglucoside in these preparations indicates its potential significance in traditional medicinal applications (Zuo, Li, Xu, Yang, & Zhang, 2007).

Inhibitory Effects on Nitric Oxide and PGE2 Production

Studies have shown that (+)-Isolariciresinol monoglucoside exhibits inhibitory effects on nitric oxide and prostaglandin E2 production. This was observed in a study on the needles of Pinus densiflora, where the compound was isolated and tested for its anti-inflammatory effects. The results suggest a potential application in controlling inflammatory responses (Kwon, Kim, Choi, Park, & Lee, 2010).

Potential in Nanomedicine

While not directly studied for its application in nanomedicine, the broader field of nanomedicine offers a context where compounds like (+)-Isolariciresinol monoglucoside could be explored for targeted drug delivery and therapeutic applications. Nanomedicine involves using nanoscale materials for diagnosis and treatment, which could potentially include the encapsulation and targeted delivery of compounds like (+)-Isolariciresinol monoglucoside (Moghimi, Hunter, & Murray, 2005).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O11/c1-34-18-7-12(4-5-16(18)29)21-15-9-17(30)19(35-2)8-13(15)6-14(10-27)22(21)26(36-3)25(33)24(32)23(31)20(11-28)37-26/h4-5,7-9,14,20-25,27-33H,6,10-11H2,1-3H3/t14-,20+,21-,22?,23+,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDFUQQTQIRXIH-NTECBOFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)C3(C(C(C(C(O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H](C([C@@H](CC2=C1)CO)[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isolariciresinol 9'-beta-D-glucopyranoside

CAS RN

63358-12-3
Record name Isolariciresinol 9'-beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063358123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common plant sources of Isolariciresinol 9-O-beta-D-glucopyranoside?

A1: This compound has been isolated from a variety of plant species, highlighting its presence across different botanical families. Some notable sources identified in research include:

  • Fruits of Ailanthus altissima []
  • Leaves of Celastrus gemmatus Loes. []
  • Roots of Anemone altaica []
  • Cissus assamica []
  • Ervatamia hainanensis []

Q2: Is Isolariciresinol 9-O-beta-D-glucopyranoside found in all parts of a plant or is it specific to certain tissues?

A2: The research indicates that the compound's presence can vary depending on the plant species and the specific part of the plant being studied. For instance, it was found in the:

  • Leaves of Celastrus gemmatus Loes. []
  • Fruits of Ailanthus altissima []
  • Roots of Anemone altaica []

Q3: What is the structural characterization of Isolariciresinol 9-O-beta-D-glucopyranoside?

A3: While the provided abstracts don't delve into detailed spectroscopic data, they confirm the identification of Isolariciresinol 9-O-beta-D-glucopyranoside through techniques like IR, MS, NMR, and 2D-NMR [, , , , ]. These methods are essential for determining the compound's molecular formula, weight, and structural confirmation.

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